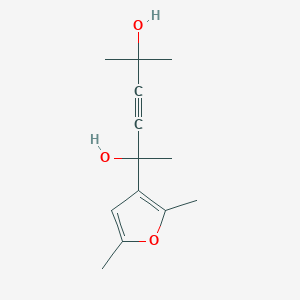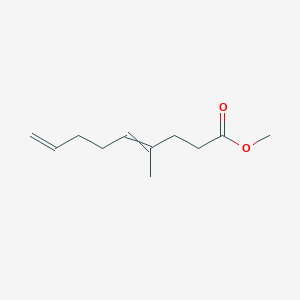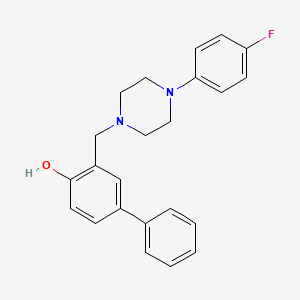
4-Biphenylol, 3-((4-(p-fluorophenyl)-1-piperazinyl)methyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Biphenylol, 3-((4-(p-fluorophenyl)-1-piperazinyl)methyl)- is a complex organic compound that features a biphenyl core with a hydroxyl group and a piperazine moiety substituted with a p-fluorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Biphenylol, 3-((4-(p-fluorophenyl)-1-piperazinyl)methyl)- typically involves multiple steps, starting with the preparation of the biphenyl core. The hydroxyl group is introduced via electrophilic aromatic substitution, followed by the attachment of the piperazine ring through nucleophilic substitution. The p-fluorophenyl group is then added to the piperazine ring using a suitable fluorinating agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
化学反应分析
Types of Reactions
4-Biphenylol, 3-((4-(p-fluorophenyl)-1-piperazinyl)methyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The piperazine ring can be reduced to form secondary amines.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, secondary amines, and ketones or aldehydes, depending on the specific reaction conditions .
科学研究应用
4-Biphenylol, 3-((4-(p-fluorophenyl)-1-piperazinyl)methyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
作用机制
The mechanism of action of 4-Biphenylol, 3-((4-(p-fluorophenyl)-1-piperazinyl)methyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety is known to interact with neurotransmitter receptors, while the biphenyl core can engage in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .
相似化合物的比较
Similar Compounds
4-Biphenylol: Lacks the piperazine and p-fluorophenyl groups, making it less versatile in biological applications.
3-(4-(p-Fluorophenyl)-1-piperazinyl)methyl derivatives: Similar in structure but may lack the biphenyl core, affecting their overall activity and applications.
Uniqueness
The unique combination of the biphenyl core, hydroxyl group, piperazine ring, and p-fluorophenyl group in 4-Biphenylol, 3-((4-(p-fluorophenyl)-1-piperazinyl)methyl)- provides a versatile scaffold for various applications, particularly in medicinal chemistry. This compound’s ability to interact with multiple molecular targets makes it a valuable tool for drug discovery and development .
属性
CAS 编号 |
106609-36-3 |
|---|---|
分子式 |
C23H23FN2O |
分子量 |
362.4 g/mol |
IUPAC 名称 |
2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-phenylphenol |
InChI |
InChI=1S/C23H23FN2O/c24-21-7-9-22(10-8-21)26-14-12-25(13-15-26)17-20-16-19(6-11-23(20)27)18-4-2-1-3-5-18/h1-11,16,27H,12-15,17H2 |
InChI 键 |
LGXQVNCADSCQOE-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CC2=C(C=CC(=C2)C3=CC=CC=C3)O)C4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


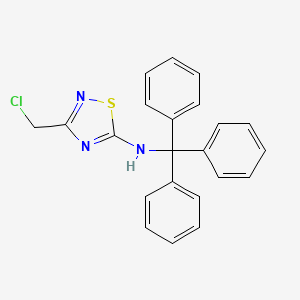
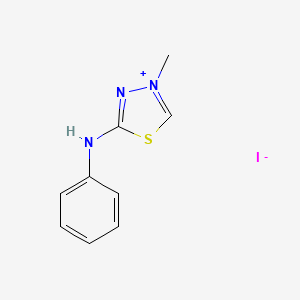
![{[(6-Iodo-3-methylhexyl)oxy]methyl}benzene](/img/structure/B14319807.png)
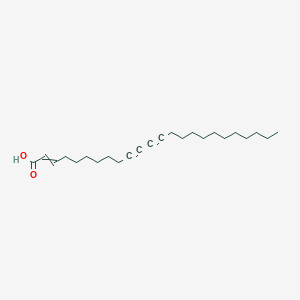
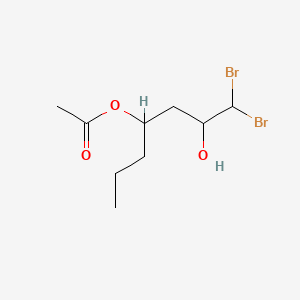
![1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]](/img/structure/B14319815.png)
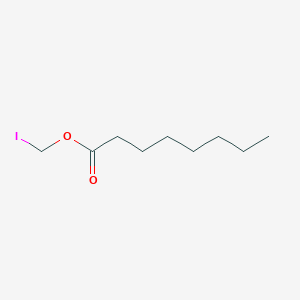
![7,8-Dimethyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline](/img/structure/B14319828.png)

![2-[(15-Bromopentadecyl)oxy]oxane](/img/structure/B14319853.png)
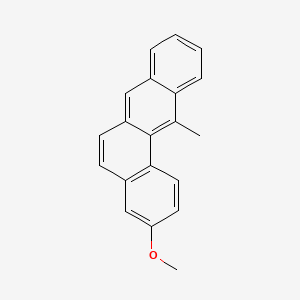
![5-[hydroxy-(4-nitrophenoxy)phosphoryl]pentanoic Acid](/img/structure/B14319867.png)
